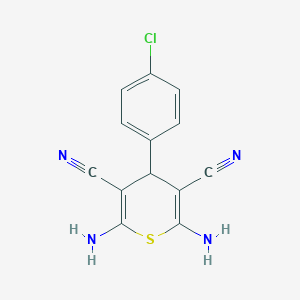

2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile

Description

2,6-Diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile is a thiopyran-based heterocyclic compound characterized by a 4H-thiopyran core substituted with amino groups at positions 2 and 6, cyano groups at positions 3 and 5, and a 4-chlorophenyl group at position 2. Its molecular formula is C₁₃H₈ClN₄S, with a molecular weight of 308.75 g/mol .

Properties

IUPAC Name |

2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4S/c14-8-3-1-7(2-4-8)11-9(5-15)12(17)19-13(18)10(11)6-16/h1-4,11H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTNHDSJVMYSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(=C(SC(=C2C#N)N)N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365515 | |

| Record name | 2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102423-75-6 | |

| Record name | 2,6-Diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102423-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step reactions. One common method includes the nucleophilic substitution reaction using boiling piperidine under neat conditions . The reaction conditions often require precise temperature control and the use of specific reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can modify the thiopyran ring, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile groups, converting them into amines or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or chlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a pharmacophore in drug design due to its biological activity.

Antimicrobial Properties

Research has indicated that 2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile exhibits significant antimicrobial effects against various pathogens. For instance, it has shown efficacy in inhibiting the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in several cancer cell lines, including MGC-803 and PC-3. The mechanism involves the induction of apoptosis through modulation of apoptosis-related proteins.

Materials Science

The unique structure of this compound makes it suitable for developing advanced materials with specific electronic and optical properties.

Conductive Polymers

Research has focused on incorporating 2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile into conductive polymer matrices. These materials exhibit enhanced conductivity and thermal stability, making them ideal for applications in organic electronics and sensors.

Biological Studies

The compound is also utilized in biological studies to understand its interactions with macromolecules.

Enzyme Inhibition

It may inhibit key enzymes involved in metabolic pathways, which is crucial for developing novel therapeutic agents targeting metabolic disorders .

Case Study 1: Antiproliferative Activity

A study evaluating the antiproliferative effects of this compound on cancer cell lines (MGC-803, EC-109) revealed promising results compared to standard treatments like 5-FU. The study highlighted the compound's ability to induce apoptosis effectively.

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, it was found that 2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile inhibited specific enzymes involved in nucleic acid metabolism. This property is being explored for developing antiviral agents .

Mechanism of Action

The mechanism of action of 2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiopyran-3,5-dicarbonitrile derivatives vary primarily in the substituent at the 4-position of the thiopyran ring. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Key Analogues

Key Findings

Mechanistic Insights: DFTD and its analogs (e.g., MDP) act as reversible covalent inhibitors of eEF-2K, forming transient thioimidate adducts with Cys-146 in the ATP-binding site. This residue is non-conserved, enabling kinase-specific targeting . The 4-chlorophenyl analog’s nitrile group likely engages in similar interactions, but its potency relative to DFTD remains unquantified in the evidence.

Substituent Effects on Activity: Electron-Withdrawing Groups (EWGs): Fluorine (DFTD) and chlorine (4-chlorophenyl) enhance binding via hydrophobic interactions and electronic effects. In pyran derivatives, the 4-chlorophenyl group correlates with higher cytotoxicity compared to non-halogenated analogs . Electron-Donating Groups (EDGs): Methoxy-substituted derivatives (e.g., MDP) retain inhibitory activity but may exhibit altered binding kinetics due to steric or electronic modulation .

Polarity: Nitro-substituted derivatives (e.g., 4-nitrophenyl) exhibit higher melting points and polarity, which may limit bioavailability .

Synthetic Accessibility: These compounds are synthesized via multicomponent reactions involving cyanothioacetamide, aldehydes (e.g., 4-chlorobenzaldehyde), and ammonia in solvents like 2-aminoethanol . Substituting different aldehydes allows modular access to analogs.

Biological Activity

2,6-Diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile (CAS Number: 127118-60-9) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

The compound has the following molecular formula and structure:

- Molecular Formula : C13H9ClN4S

- Molecular Weight : 288.76 g/mol

- Melting Point : 188-189 °C

Antimicrobial Activity

Recent studies have demonstrated that 2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile exhibits significant antimicrobial properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 20 |

| S. aureus | 15 |

| C. albicans | 25 |

In a study assessing various derivatives of thiopyran compounds, it was found that this specific compound showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using human red blood cell (HRBC) membrane stabilization assays. The results indicated a protection percentage that suggests a strong anti-inflammatory potential.

| Compound | HRBC Membrane Stabilization (%) |

|---|---|

| Control | 100 |

| Test Compound | 86.70 |

This data indicates that the compound could be effective in reducing inflammation, which is crucial in conditions like arthritis and other inflammatory diseases .

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. It acts as a reversible covalent inhibitor of eEF-2K (eukaryotic elongation factor 2 kinase), which is implicated in cancer cell proliferation.

- IC50 against eEF-2K : Approximately 890 µM

- The mechanism involves the formation of a reversible thioimidate adduct with the active site cysteine residue (Cys-146), indicating a selective interaction that could lead to therapeutic applications in cancer treatment .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study published in MDPI evaluated the antimicrobial efficacy of various thiopyran derivatives, including our compound of interest. The research highlighted its broad-spectrum activity, particularly against resistant strains of bacteria . -

Anti-inflammatory Mechanism :

Another investigation focused on the anti-inflammatory properties of thiopyran derivatives revealed that the tested compound significantly inhibited the release of pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory disorders . -

Anticancer Mechanism :

Research conducted on eEF-2K inhibition demonstrated that the compound not only inhibits kinase activity but also affects downstream signaling pathways involved in cancer cell survival and proliferation .

Q & A

Q. What synthetic protocols are commonly employed for preparing 2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile, and how are reaction conditions optimized?

The compound is synthesized via multicomponent reactions using aldehydes, cyanoacetamide, and sulfur-based reagents. Key protocols include:

- Modified Hantzsch method : Cyclocondensation of 4-chlorobenzaldehyde, cyanothioacetamide, and ammonium acetate in ethanol/2-aminoethanol under reflux, yielding thiopyran derivatives via Knoevenagel adduct intermediates .

- Catalytic optimization : Use of retrievable catalysts like NH2.MIL -101(Fe)/ED (a basic MOF) improves yields (up to 92%) and reduces reaction times (2–4 hours) by enhancing nucleophilic attack and cyclization efficiency .

- Solvent screening : Ethanol or 2-aminoethanol is preferred due to polarity and solubility, while non-polar solvents (e.g., hexane) or high-boiling solvents (DMF) reduce yields .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation involves:

Q. What preliminary biological activities have been reported for this compound?

- eEF-2K inhibition : The compound acts as a reversible covalent inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K) by targeting Cys-146 via its nitrile group, validated via kinetic assays and molecular docking .

- Antifungal activity : Derivatives exhibit moderate activity against Candida albicans (MIC = 32–64 µg/mL) through disruption of fungal cell membranes, linked to the electron-withdrawing 4-chlorophenyl group .

Advanced Research Questions

Q. How do computational studies (DFT, RDG, IRI) elucidate electronic properties and non-covalent interactions?

- DFT/B3LYP/6-311++G(d,p) : Optimized geometries correlate with SXRD data (RMSD < 0.2 Å). The HOMO-LUMO gap (~4.2 eV) indicates moderate reactivity, while electrostatic potential maps highlight nucleophilic regions at NH2 groups and electrophilic zones near the chlorophenyl ring .

- Reduced Density Gradient (RDG) : Visualizes weak interactions (van der Waals, C–H⋯N) dominating crystal packing, confirmed by Hirshfeld surface analysis (N⋯H = 25%, Cl⋯H = 10%) .

- Interaction Region Indicator (IRI) : Differentiates covalent (C–S bonds) vs. non-covalent (N–H⋯N) interactions, critical for predicting solubility and crystallization behavior .

Q. What strategies resolve contradictions in spectral or crystallographic data during structure elucidation?

- Variable-temperature NMR : Resolves dynamic effects (e.g., NH2 tautomerism) causing split signals .

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., N–H⋯N vs. C–H⋯Cl) to validate crystallographic models against theoretical predictions .

- Twinning refinement : Addresses disorder in SXRD data caused by pseudo-symmetry in the thiopyran ring .

Q. How are synthetic protocols optimized for scalability and regioselectivity?

- DoE (Design of Experiments) : Screens catalyst loading (5–15 mol%), solvent (ethanol vs. water), and temperature (60–100°C) to maximize yield and purity .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes while maintaining >85% yield .

- Regiocontrol : Electron-deficient aldehydes (e.g., 4-chlorobenzaldehyde) favor thiopyran formation over pyran derivatives due to enhanced electrophilicity .

Q. What mechanistic insights explain the compound’s covalent inhibition of eEF-2K?

- Cys-146 targeting : The nitrile group forms a reversible thioimidate adduct with Cys-146, confirmed by:

- Structure-activity relationships (SAR) : Fluorophenyl analogs (e.g., 2-fluoro substitution) show 3-fold higher potency than chlorophenyl derivatives due to enhanced electrophilicity .

Methodological Recommendations

- For synthesis : Prioritize NH2.MIL -101(Fe)/ED catalysis for eco-friendly, high-yield protocols .

- For DFT studies : Use ωB97X-D/def2-TZVP for improved dispersion correction in non-covalent interaction analysis .

- For biological assays : Combine SPR (surface plasmon resonance) with kinome profiling to validate selectivity against eEF-2K .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.